molecular formula C14H17NO4 B2839476 1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone CAS No. 312535-87-8

1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone

Cat. No. B2839476
CAS RN: 312535-87-8
M. Wt: 263.293
InChI Key: LWIPOAGPSACISD-UHFFFAOYSA-N
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Description

“1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone” is an organic compound that contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also contains an ethanone group (a type of ketone), and an ether group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is a 2-oxoethoxy group, which contains a ketone functional group. This is attached to a phenyl ring via an ethanone group .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone and its derivatives have been utilized in the synthesis of various pharmaceutical compounds. For instance, an efficient synthesis approach was developed for the NK(1) receptor antagonist Aprepitant, highlighting a stereoselective process involving the conversion of a 1,4-oxazin-3-one intermediate to the desired alpha-(fluorophenyl)morpholine derivative. This pathway demonstrates the compound's role in creating pharmacologically active molecules (Brands et al., 2003).

Advances in Catalytic Synthesis

The catalytic enantioselective synthesis of morpholinones, using a chiral phosphoric acid catalyst, showcases the utility of related compounds in producing morpholinone derivatives. This method underscores the importance of such compounds in facilitating the synthesis of chiral building blocks for drug development (He et al., 2021).

Antibacterial and Anticancer Applications

Compounds similar to this compound have been investigated for their potential antibacterial and anticancer properties. A study on novel chloroquinoline derivatives, including those with morpholine moieties, revealed promising antibacterial and anti-inflammatory activities. These findings suggest potential therapeutic applications in treating infections and cancer (Murugavel et al., 2017).

Material Science and Polymer Modification

In the realm of material science, the chemical modification of poly(3-hydroxybutyrate) (PHB) with amino compounds, including morpholine, demonstrates the versatility of such chemicals in enhancing the properties of biodegradable polymers. These modified polymers exhibit improved antibacterial, antioxidant, and anticancer activities, illustrating the potential for biomedical applications (Abdelwahab et al., 2019).

properties

IUPAC Name

2-(3-acetylphenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-11(16)12-3-2-4-13(9-12)19-10-14(17)15-5-7-18-8-6-15/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIPOAGPSACISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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